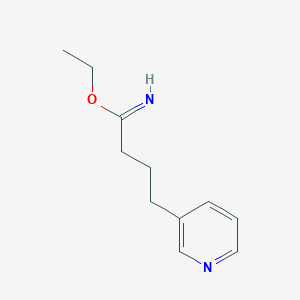
2-Bromo-1-(6-bromo-pyridin-2-YL)-ethanone hydrobromide
Descripción general
Descripción
2-Bromo-1-(6-bromo-pyridin-2-YL)-ethanone hydrobromide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a highly reactive compound that is used in various laboratory experiments to investigate its mechanism of action and physiological effects.
Aplicaciones Científicas De Investigación
Bromination Reagent
1,2-Dipyridiniumditribromide-ethane (DPTBE) has been synthesized and utilized as a brominating agent. Its reactivity surpasses other tribromide reagents, showing efficient bromination with a variety of substrates by simple grinding at room temperature without organic solvents. The product can be isolated easily, and the reagent is recoverable and reusable (Kavala et al., 2005).
Synthesis of Pyridin-3-yl-Ethanone
1-(6-Bromo-pyridin-3-yl)-ethanone, structurally related to 2-Bromo-1-(6-bromo-pyridin-2-YL)-ethanone hydrobromide, has been synthesized from 2,5-dibromo-pyridine. The process involves Magnesium halide exchange and nucleophilic substitution, achieving a total yield of 81% under mild conditions (Jin, 2015).
Luminescent Behavior in Binuclear Complexes
1,2-Bis(pyridinium)ethane bromide, a compound related to the target compound, has been used in synthesizing binuclear Bi(III) halide complexes. These complexes exhibit orange-red luminescence in the solid state, providing insight into the luminescent properties of similar brominated pyridine derivatives (Adonin et al., 2016).
DNA Binding and Cytotoxicity
Pyridinium gemini amphiphiles, synthesized by bromination of alpha-olefins and subsequent reaction with pyridine, have been studied for their DNA binding capabilities and cytotoxicity. These studies contribute to the understanding of the biological interactions of brominated pyridine derivatives (Bhadani & Singh, 2009).
Modulation of Carcinogen Metabolizing Enzymes
2-Bromo-1-(5,6,7,8-tetrahydro-naphthalen-2-yl)-ethanone, structurally related to the target compound, has been investigated for its effects on carcinogen metabolizing enzymes. This research provides insight into the potential biomedical applications of similar brominated compounds (Hamdy et al., 2010).
Propiedades
IUPAC Name |
2-bromo-1-(6-bromopyridin-2-yl)ethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO.BrH/c8-4-6(11)5-2-1-3-7(9)10-5;/h1-3H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYGOFOFWCFNFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(=O)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695947 | |
| Record name | 2-Bromo-1-(6-bromopyridin-2-yl)ethan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(6-bromo-pyridin-2-YL)-ethanone hydrobromide | |
CAS RN |
949154-36-3 | |
| Record name | 2-Bromo-1-(6-bromopyridin-2-yl)ethan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



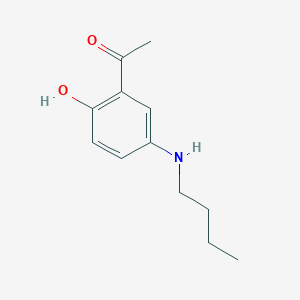
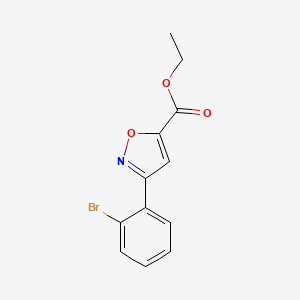


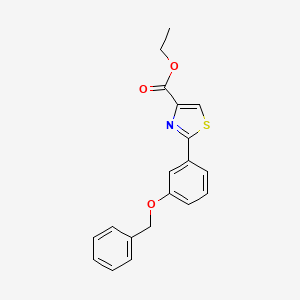

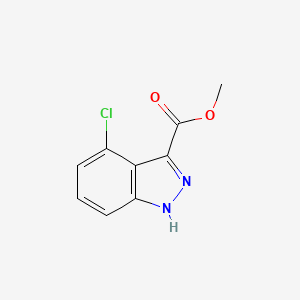
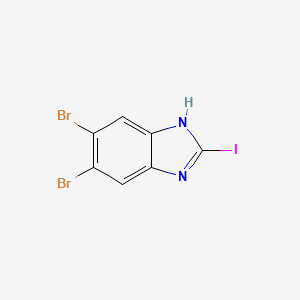

![1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1501807.png)



